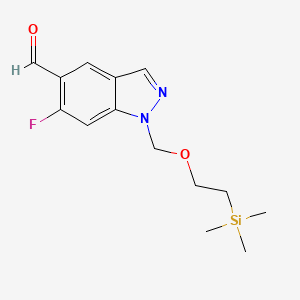
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde is a fluorinated indazole derivative. Fluorinated compounds are known for their unique properties, including enhanced metabolic stability, lipophilicity, and pharmacokinetic properties, making them valuable in various scientific fields .
Preparation Methods
The synthesis of 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde involves several steps. One common method includes the reaction of a fluorinated precursor with a trimethylsilyl-protected ethoxy group. The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde include other fluorinated indazole derivatives and fluoropyridines. These compounds share similar properties, such as enhanced stability and lipophilicity, but differ in their specific chemical structures and reactivity. The unique combination of the fluorine atom and the trimethylsilyl-protected ethoxy group in this compound sets it apart from other fluorinated compounds .
Properties
Molecular Formula |
C14H19FN2O2Si |
|---|---|
Molecular Weight |
294.40 g/mol |
IUPAC Name |
6-fluoro-1-(2-trimethylsilylethoxymethyl)indazole-5-carbaldehyde |
InChI |
InChI=1S/C14H19FN2O2Si/c1-20(2,3)5-4-19-10-17-14-7-13(15)12(9-18)6-11(14)8-16-17/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
YZZBFJLENFVGOF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=CC(=C(C=C2C=N1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















